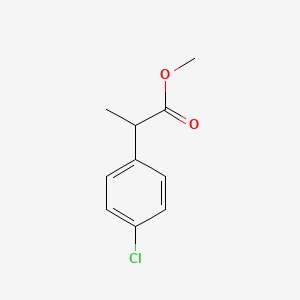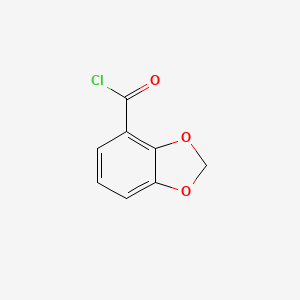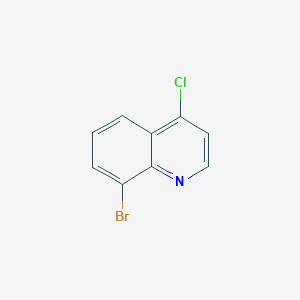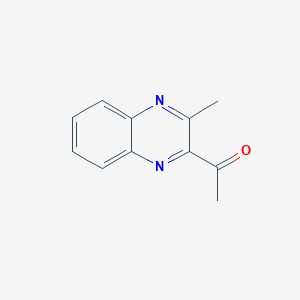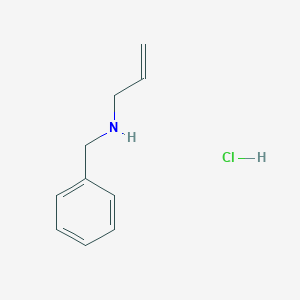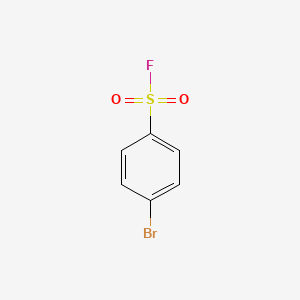![molecular formula C13H20Cl2N2 B1281383 3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride CAS No. 93428-54-7](/img/structure/B1281383.png)
3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
説明
3-Benzyl-3,8-diazabicyclo[321]octane dihydrochloride is a heterocyclic compound with the molecular formula C13H20Cl2N2 It is a bicyclic amine that features a diazabicyclo[321]octane core structure substituted with a benzyl group
作用機序
is a chemical compound with the molecular formula C13H18N2 . It has a molecular weight of 202.295 g/mol . The compound is characterized by a bicyclic structure, which includes a benzyl group attached to one of the nitrogen atoms .
The compound’s physical properties include a density of 1.1±0.1 g/cm3 , a boiling point of 309.2±22.0 °C at 760 mmHg , and a flash point of 131.4±13.3 °C .
生化学分析
Biochemical Properties
3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with opioid receptors, influencing their binding affinity and activity . The nature of these interactions often involves binding to specific sites on the enzymes or receptors, leading to either inhibition or activation of their functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the serotonin receptors in nematodes, leading to changes in their biological behaviors such as movement and reproduction . In mammalian cells, it can modulate the activity of opioid receptors, thereby influencing pain perception and other physiological responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist at receptor sites, leading to changes in receptor conformation and activity. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activities . These interactions can result in changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as pain relief or modulation of neurotransmitter activity. At higher doses, it can lead to toxic or adverse effects, including alterations in cardiac function and potential neurotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to affect the metabolism of neurotransmitters by modulating the activity of enzymes involved in their synthesis and degradation . These interactions can lead to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its overall activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular metabolism and signaling pathways .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride typically involves the following steps:
Formation of the Diazabicyclo[3.2.1]octane Core: The core structure can be synthesized through a series of cyclization reactions involving appropriate precursors such as amines and alkenes.
Benzylation: The introduction of the benzyl group is achieved through a benzylation reaction, where benzyl chloride is reacted with the diazabicyclo[3.2.1]octane core in the presence of a base.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the nitrogen atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Benzyl chloride, alkyl halides; reactions are often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.
類似化合物との比較
Similar Compounds
3,8-Diazabicyclo[3.2.1]octane: Lacks the benzyl group, making it less hydrophobic and potentially less active in certain applications.
Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate: Contains a carboxylate group, which may alter its reactivity and solubility.
3-Benzyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane:
Uniqueness
3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the benzyl group enhances its hydrophobicity and potential interactions with biological targets, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
3-benzyl-3,8-diazabicyclo[3.2.1]octane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-2-4-11(5-3-1)8-15-9-12-6-7-13(10-15)14-12;;/h1-5,12-14H,6-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUQKNNIOPKKTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1N2)CC3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60497952 | |
| Record name | 3-Benzyl-3,8-diazabicyclo[3.2.1]octane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60497952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93428-54-7 | |
| Record name | 3-Benzyl-3,8-diazabicyclo[3.2.1]octane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60497952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


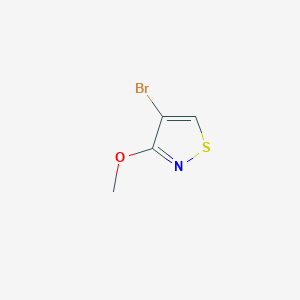
![Thieno[2,3-b]pyridin-4-ol](/img/structure/B1281308.png)

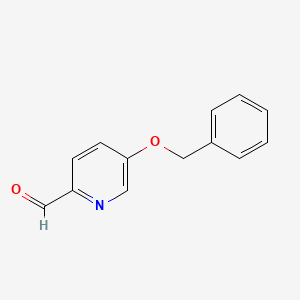
![1'-Benzyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B1281312.png)
